

Comparative Guide to Analytical Standards of Erythromycin A N-oxide

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Compound of Interest

Compound Name: Erythromycin A N-oxide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available analytical standards for **Erythromycin A N-oxide**, a key metabolite and potential impurity of the macrolide antibiotic Erythromycin A. The appropriate selection and use of these reference materials are critical for accurate quantification, impurity profiling, and ensuring the quality and safety of pharmaceutical products.

Introduction to Erythromycin A N-oxide

Erythromycin A is a widely used antibiotic, and its N-oxide derivative is a known metabolite.^[1] As a potential impurity in Erythromycin A drug substances and products, its detection and quantification are essential for regulatory compliance and drug safety. The use of high-purity, well-characterized analytical standards is fundamental for the development and validation of analytical methods.

Commercially Available Analytical Standards

While a "Certified Reference Material" (CRM) in the strictest sense (i.e., issued by a national metrology institute) for **Erythromycin A N-oxide** is not readily available, several reputable suppliers offer high-quality analytical reference standards. These standards are suitable for use in assay development, method validation, and routine quality control testing.

Table 1: Comparison of **Erythromycin A N-oxide** Analytical Standards

Supplier	Product Name	Catalog Number	CAS Number	Molecular Formula	Molecular Weight	Purity/Format	Intended Use
LGC Standards	Erythromycin A N-oxide	TRC-E653408	992-65-4	C37H67NO14	749.93	Neat	Impurity Reference Material, Pharmaceutical Toxicology
USP	Erythromycin A N-oxide	1A10240	992-65-4	C37H67NO14	-	25 mg	Pharmaceutical Analytical Impurity
Santa Cruz Biotechnology	Erythromycin A N-oxide	sc-211608	992-65-4	C37H67NO14	749.92	-	Research Use Only
Pharmaffiliates	Erythromycin A 3''-N-oxide	PA 05 15080	992-65-4	C37H67NO14	749.93	-	Impurity Reference Standard
Cleanchem	Erythromycin EP Impurity D N-Oxide	-	NA	-	-	-	Impurity Reference Standard for analytical method development and validation

Erythrom							
Alentris	ycin N-	ALN-	NA	C37H65	763.9	-	Please
Research	Oxide	E006034		NO15			
	Impurity						

Note: Purity information should be obtained from the supplier's certificate of analysis for the specific lot.

Experimental Protocols for Analysis

The accurate analysis of **Erythromycin A N-oxide**, particularly in the presence of Erythromycin A and other related substances, typically involves chromatographic techniques. A validated High-Performance Liquid Chromatography (HPLC) method is crucial for separation and quantification.

Key Experimental Workflow

Caption: Workflow for the quantification of **Erythromycin A N-oxide**.

Detailed HPLC Method

While a specific, universally adopted HPLC method for **Erythromycin A N-oxide** is not detailed in the provided search results, a general approach can be adapted from methods used for Erythromycin and its related substances.[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Column: A reversed-phase C18 column is commonly used for the separation of macrolide antibiotics and their impurities.[\[2\]](#)[\[3\]](#)
- Mobile Phase: A mixture of a phosphate buffer and an organic solvent like acetonitrile is a typical mobile phase.[\[2\]](#)[\[3\]](#) The pH of the buffer is a critical parameter for achieving good peak shape and resolution for basic compounds like erythromycin derivatives.[\[2\]](#)[\[3\]](#)
- Detection: UV detection at a low wavelength, such as 215 nm, is often employed for detecting erythromycin and its related compounds, as they lack a strong chromophore.[\[2\]](#)[\[3\]](#)
- Temperature: Elevated column temperatures (e.g., 70°C) have been used to improve peak shape and reduce analysis time in some methods for erythromycin.[\[4\]](#)

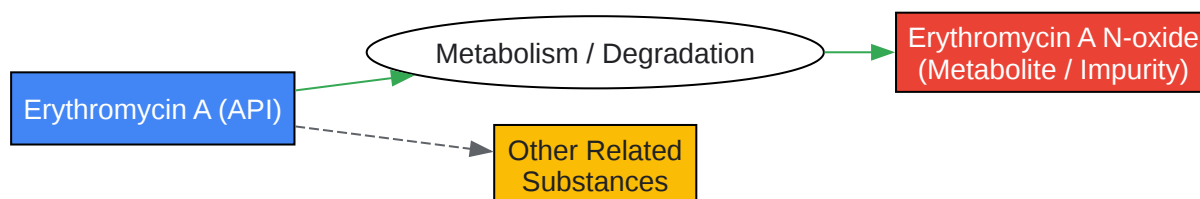
Method Validation Parameters

A robust analytical method should be validated according to ICH guidelines, including the following parameters:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
- **Linearity:** The ability to obtain test results that are directly proportional to the concentration of the analyte.
- **Range:** The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
- **Accuracy:** The closeness of test results obtained by the method to the true value.
- **Precision:** The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
- **Limit of Detection (LOD):** The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- **Limit of Quantitation (LOQ):** The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Signaling Pathways and Logical Relationships

The formation of **Erythromycin A N-oxide** is a metabolic process. In the context of drug development, understanding the relationship between the active pharmaceutical ingredient (API), its impurities, and metabolites is crucial.



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